REACTION_CXSMILES
|
[Cl:1]C1C=CC(C)=C(N2CCN([C:14]([C@@H]3[C@H](C4C=CC=C(C)C=4F)CCN([S:30](C(C)C)(=[O:32])=[O:31])C3)=[O:15])CC2)C=1.[Cl:37][C:38]1[CH:39]=[CH:40][C:41](C)=[C:42](N2CCN(C=O)CC2)[CH:43]=1.C(Cl)(Cl)[Cl:54]>>[ClH:1].[CH2:14]=[O:15].[Cl:37][C:38]1[CH:43]=[C:42]([S:30]([Cl:54])(=[O:32])=[O:31])[CH:41]=[CH:40][CH:39]=1 |f:3.4|
|
Name
|
( 3S,4S )
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC=1C=CC(=C(C1)N1CCN(CC1)C(=O)[C@H]1CN(CC[C@H]1C1=C(C(=CC=C1)C)F)S(=O)(=O)C(C)C)C
|
Name
|
[4-(5-chloro-2-methyl-phenyl)-piperazin-1-yl]-methanone
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC=1C=CC(=C(C1)N1CCN(CC1)C=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(Cl)(Cl)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
Cl.C=O
|
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=C(C=CC1)S(=O)(=O)Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[Cl:1]C1C=CC(C)=C(N2CCN([C:14]([C@@H]3[C@H](C4C=CC=C(C)C=4F)CCN([S:30](C(C)C)(=[O:32])=[O:31])C3)=[O:15])CC2)C=1.[Cl:37][C:38]1[CH:39]=[CH:40][C:41](C)=[C:42](N2CCN(C=O)CC2)[CH:43]=1.C(Cl)(Cl)[Cl:54]>>[ClH:1].[CH2:14]=[O:15].[Cl:37][C:38]1[CH:43]=[C:42]([S:30]([Cl:54])(=[O:32])=[O:31])[CH:41]=[CH:40][CH:39]=1 |f:3.4|
|
Name
|
( 3S,4S )
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC=1C=CC(=C(C1)N1CCN(CC1)C(=O)[C@H]1CN(CC[C@H]1C1=C(C(=CC=C1)C)F)S(=O)(=O)C(C)C)C
|
Name
|
[4-(5-chloro-2-methyl-phenyl)-piperazin-1-yl]-methanone
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC=1C=CC(=C(C1)N1CCN(CC1)C=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(Cl)(Cl)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
Cl.C=O
|
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=C(C=CC1)S(=O)(=O)Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |